molecular formula C8H13N3O B14366428 Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate CAS No. 93846-27-6

Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate

Cat. No.: B14366428
CAS No.: 93846-27-6
M. Wt: 167.21 g/mol
InChI Key: RPPAICDAWYCRDJ-UHFFFAOYSA-N
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Description

Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate is an organic compound that features a pyrazole ring substituted with an ethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate typically involves the reaction of ethylamine with 5-methyl-1H-pyrazole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-(5-methyl-1H-pyrazol-3-yl)ethylamine: A similar compound with a different substitution pattern on the pyrazole ring.

    Ethyl (1E)-N-(1H-pyrazol-3-yl)ethanimidate: Lacks the methyl group on the pyrazole ring.

    Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)acetate: Contains an acetate group instead of an ethanimidate group.

Uniqueness

Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

93846-27-6

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

ethyl N-(5-methyl-1H-pyrazol-3-yl)ethanimidate

InChI

InChI=1S/C8H13N3O/c1-4-12-7(3)9-8-5-6(2)10-11-8/h5H,4H2,1-3H3,(H,10,11)

InChI Key

RPPAICDAWYCRDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC1=NNC(=C1)C)C

Origin of Product

United States

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